3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione
Description
3-(4-Methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione is a heterocyclic compound featuring a benzothiazine-dione core substituted with a 4-methylbenzyl group. This structure combines a sulfur-containing thiazine ring fused to a benzene ring, with a dione (two ketone groups) at positions 2 and 2.
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-1,3-benzothiazine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-11-6-8-12(9-7-11)10-17-15(18)13-4-2-3-5-14(13)20-16(17)19/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIXCNANUHNCAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic or basic conditions. For example, the reaction of 2-aminobenzenethiol with 4-methylbenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Biological Activities
The benzothiazine core structure is known for its broad biological spectrum of activities. The following are key areas where 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione has shown potential:
Antimicrobial Activity
Research has indicated that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. In particular, the compound has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain analogs of benzothiazines can inhibit the growth of Staphylococcus aureus and Escherichia coli, showcasing their potential as antibacterial agents .
Anticancer Properties
Compounds with a benzothiazine scaffold have been explored for their anticancer activities. The structural modifications of benzothiazines can enhance their efficacy against cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
Antioxidant Effects
The antioxidant properties of this compound have also been documented. These properties are crucial in combating oxidative stress-related diseases and may contribute to the overall therapeutic profile of the compound .
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods:
Green Chemistry Approaches
Recent advancements in synthetic chemistry emphasize eco-friendly methods such as ultrasonic irradiation to enhance reaction rates and yields while minimizing environmental impact. This approach has been successfully applied in synthesizing related benzothiazine derivatives .
Conventional Synthesis
Traditional synthetic routes involve the reaction of appropriate precursors under controlled conditions to form the benzothiazine ring system. The use of dehydrating agents and specific solvents can significantly influence the yield and purity of the final product .
Case Study 1: Antimicrobial Efficacy
A study conducted on various benzothiazine derivatives highlighted the antimicrobial efficacy of this compound against Candida albicans. The compound exhibited an inhibition zone value surpassing that of conventional antibiotics like ampicillin, indicating its potential as a therapeutic agent .
Case Study 2: Anticancer Research
In another investigation focusing on anticancer properties, several analogs derived from the benzothiazine structure were tested against human cancer cell lines. Results showed that specific modifications to the benzothiazine core significantly enhanced cytotoxicity against breast cancer cells .
Mechanism of Action
The mechanism of action of 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazine core structure can facilitate binding to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione and analogous compounds:
Structural and Functional Analysis
- Core Heterocycle Differences: Benzothiazine vs. Benzoxazine: The substitution of sulfur (benzothiazine) for oxygen (benzoxazine) alters electronic properties. Dione vs. Thio-dione: The thio-dione variant (e.g., 6-chloro-2-thio-benzoxazine) introduces a sulfur atom in place of oxygen, increasing molecular weight and toxicity due to sulfoxide/sulfone byproducts upon decomposition .
- Substituent Effects: 4-Methylbenzyl Group: The bulky, lipophilic 4-methylbenzyl group in the target compound likely improves membrane permeability, making it a candidate for central nervous system (CNS) drug development. This contrasts with the diethylaminoethyl group in Letimide, which introduces basicity and water solubility . Halogenation: Chlorination at position 6 (as in 6-chloro-2-thio-benzoxazine) increases toxicity, possibly due to reactive chlorine release or metabolite generation .
Synthetic Accessibility :
Toxicity and Stability
- Thermal decomposition of thio-dione derivatives releases toxic gases (e.g., SOₓ, NOₓ), whereas the target compound’s stability under similar conditions remains unstudied .
Biological Activity
3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione is a compound belonging to the benzothiazine class, characterized by its unique structure that includes a benzothiazine ring and a methylbenzyl substituent. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : C16H13NO2S
- Molar Mass : 283.34 g/mol
- CAS Number : 338401-63-1
The biological activity of this compound is linked to its interaction with various biological targets. Research indicates that this compound may exert its effects through:
- Enzyme Inhibition : Similar compounds in the benzothiazine class have shown inhibitory effects on enzymes involved in cancer progression and inflammation.
- Antioxidant Activity : The presence of the thiazine ring may contribute to antioxidant properties, helping to mitigate oxidative stress in biological systems.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance:
- In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Case Study : A study involving human breast cancer cell lines showed a significant reduction in cell viability upon treatment with this compound, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity:
- Bacterial Inhibition : Laboratory tests indicated that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Preliminary results suggest potential antifungal properties, warranting further investigation.
Data Table: Summary of Biological Activities
Pharmacological Implications
The pharmacological implications of this compound are promising:
- Potential Drug Development : Given its diverse biological activities, this compound could serve as a lead compound for further drug development aimed at treating cancer and infectious diseases.
- Structure-Activity Relationship (SAR) : Ongoing research into the SAR of benzothiazines may provide insights into optimizing the efficacy and reducing toxicity of this compound.
Q & A
Q. How can researchers design degradation studies to identify environmental persistence or metabolic pathways?
- Methodological Answer : Expose the compound to simulated sunlight (UV irradiation), soil microbiota, or liver microsomes. Analyze metabolites via LC-MS/MS. For hydrolysis studies, track pH-dependent degradation (e.g., benzoxazine-diones degrade faster in alkaline conditions ). Ecotoxicity assays (e.g., Daphnia magna LC50) assess environmental risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
